molecular formula C43H78NO7P B028674 1-(1Z-octadecenyl)-2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycero-3-phosphoethanolamine CAS No. 103597-60-0

1-(1Z-octadecenyl)-2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycero-3-phosphoethanolamine

Cat. No. B028674
M. Wt: 752.1 g/mol
InChI Key: URPXXNCTXCOATD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1Z-octadecenyl)-2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycero-3-phosphoethanolamine, commonly known as PE (18:0/20:4), is a type of phospholipid that plays a crucial role in various biological processes. This phospholipid is a major component of cell membranes and is involved in cellular signaling, energy metabolism, and membrane trafficking.

Scientific Research Applications

Characterization in Biological Materials

  • Molecular Species Characterization : This compound has been identified in various biological materials, such as in the kidney of the fresh water snail Lymneae stagnalis. It's notable for its presence as a major molecular species in healthy kidney tissue, showing its biological relevance in certain species (Chen, Carvey, & Li, 1999).

  • Presence in Marine Sponges : It has been isolated from marine sponges and studied using techniques like high-performance liquid chromatography and mass spectrometry, indicating its presence in diverse biological systems (A. Dasgupta, E. Ayanoglu, K. Tomer, & C. Djerassi, 1987).

Chemical Synthesis and Analysis

  • Chemical Synthesis : Research has been conducted on the chemical synthesis of similar phosphoethanolamine compounds, which could be relevant for understanding the synthesis and manipulation of this compound for research purposes (Warunee Srisiri, Youn-Sik Lee, & D. O'BRIEN, 1995).

  • Analytical Systems for Isomer Determination : Analytical systems have been established for the determination of geometrical isomers of similar phospholipids, which can be crucial in the detailed study of such compounds (Changjin Zhu et al., 1999).

Biological Activity and Applications

  • Biologically Active Ether Lipids : This compound is part of a class of biologically active ether lipids, which have been studied for their potential in biotransformation and as components in antitumor activity (S. Apte, N. Weber, & H. Mangold, 1990).

  • Metabolism in Parasitic Organisms : It's involved in the metabolism processes in parasitic organisms like Leishmania donovani, indicating its importance in the life cycle of such organisms and potential as a target for therapeutic interventions (V. Achterberg & G. Gercken, 1987).

  • Membrane Studies and Drug Delivery : This compound is significant in the study of lipid membranes and drug delivery systems. Its involvement in the formation and structure of neurological membranes and interaction with other compounds is of particular interest (Ana West et al., 2020).

  • Enzymatic Release in Antitumor Applications : It is studied for its role in enzymatic release mechanisms in antitumor ether lipids, particularly in liposome-based drug delivery systems (T. Andresen et al., 2004).

properties

CAS RN

103597-60-0

Product Name

1-(1Z-octadecenyl)-2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycero-3-phosphoethanolamine

Molecular Formula

C43H78NO7P

Molecular Weight

752.1 g/mol

IUPAC Name

[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-[(Z)-octadec-1-enoxy]propan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate

InChI

InChI=1S/C43H78NO7P/c1-3-5-7-9-11-13-15-17-19-21-22-24-26-28-30-32-34-36-43(45)51-42(41-50-52(46,47)49-39-37-44)40-48-38-35-33-31-29-27-25-23-20-18-16-14-12-10-8-6-4-2/h11,13,17,19,22,24,28,30,35,38,42H,3-10,12,14-16,18,20-21,23,25-27,29,31-34,36-37,39-41,44H2,1-2H3,(H,46,47)/b13-11-,19-17-,24-22-,30-28-,38-35-/t42-/m1/s1

InChI Key

URPXXNCTXCOATD-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC/C=C\OC[C@H](COP(=O)(O)OCCN)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC

SMILES

CCCCCCCCCCCCCCCCC=COCC(COP(=O)(O)OCCN)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCC=COCC(COP(=O)(O)OCCN)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1Z-octadecenyl)-2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycero-3-phosphoethanolamine
Reactant of Route 2
1-(1Z-octadecenyl)-2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycero-3-phosphoethanolamine
Reactant of Route 3
1-(1Z-octadecenyl)-2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycero-3-phosphoethanolamine
Reactant of Route 4
1-(1Z-octadecenyl)-2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycero-3-phosphoethanolamine
Reactant of Route 5
1-(1Z-octadecenyl)-2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycero-3-phosphoethanolamine
Reactant of Route 6
1-(1Z-octadecenyl)-2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycero-3-phosphoethanolamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.